molecular formula C21H22N2S B10830216 1-[9-ethyl-7-(5-methylthiophen-2-yl)carbazol-3-yl]-N-methylmethanamine

1-[9-ethyl-7-(5-methylthiophen-2-yl)carbazol-3-yl]-N-methylmethanamine

Cat. No.: B10830216
M. Wt: 334.5 g/mol
InChI Key: AYQRLKNUUZAQQN-UHFFFAOYSA-N
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Description

PK9327 is a small-molecule stabilizer that targets cavity-creating mutations in the p53 protein, which is a crucial tumor suppressor involved in preventing cancer formation. The compound has shown promise in stabilizing these mutations, thereby restoring the normal function of the p53 protein and potentially inhibiting cancer progression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PK9327 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired molecular configuration. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the compound is typically synthesized using standard organic chemistry techniques, including condensation reactions, nucleophilic substitutions, and purification processes such as recrystallization and chromatography .

Industrial Production Methods

Industrial production of PK9327 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This would include optimizing reaction conditions for higher yields, ensuring purity through rigorous quality control measures, and employing large-scale purification techniques. The exact industrial methods are proprietary and not publicly available .

Chemical Reactions Analysis

Types of Reactions

PK9327 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of PK9327, each with potentially different biological activities and properties .

Scientific Research Applications

PK9327 has a wide range of scientific research applications, including:

Mechanism of Action

PK9327 exerts its effects by stabilizing cavity-creating mutations in the p53 protein. The compound binds to the mutated p53 protein, preventing its degradation and allowing it to regain its normal function as a tumor suppressor. This stabilization helps restore the protein’s ability to regulate cell cycle progression and apoptosis, thereby inhibiting cancer cell growth .

Properties

Molecular Formula

C21H22N2S

Molecular Weight

334.5 g/mol

IUPAC Name

1-[9-ethyl-7-(5-methylthiophen-2-yl)carbazol-3-yl]-N-methylmethanamine

InChI

InChI=1S/C21H22N2S/c1-4-23-19-9-6-15(13-22-3)11-18(19)17-8-7-16(12-20(17)23)21-10-5-14(2)24-21/h5-12,22H,4,13H2,1-3H3

InChI Key

AYQRLKNUUZAQQN-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNC)C3=C1C=C(C=C3)C4=CC=C(S4)C

Origin of Product

United States

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